4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide
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Overview
Description
4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is an organic compound characterized by its unique structure, which includes a benzene ring, a phenyl ring, and a propenylidene hydrazide fragment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and cinnamaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Scientific Research Applications
4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- 4-nitro-N’-[(E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- 4-nitro-N’-[(E)-2-phenylprop-2-en-1-ylidene]benzohydrazide
Uniqueness
4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7462-08-0 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13N3O3/c20-16(14-8-10-15(11-9-14)19(21)22)18-17-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,20)/b7-4+,17-12+ |
InChI Key |
QTVKDQALDDBVFH-FZHIPVGDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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